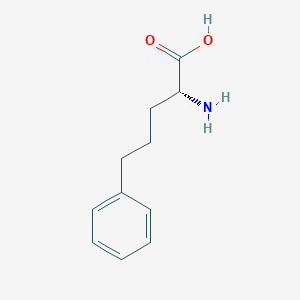

(R)-2-Amino-5-phenylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQZTHUXZWQXOK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36061-08-2 | |

| Record name | D-2-Amino-5-phenyl-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-5-phenylpentanoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic D-amino acid of significant interest in pharmaceutical and biochemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, stereoselective synthesis, and critical applications of this unique molecular building block.

Executive Summary: The Significance of a D-Enantiomer

This compound, the D-enantiomer of its more common L-counterpart, offers distinct advantages in the development of novel therapeutics. While L-amino acids are the fundamental components of proteins, the incorporation of D-amino acids into peptides and other molecular scaffolds can dramatically alter their biological properties.[1][2] The presence of a D-amino acid can confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide-based drugs.[1] Furthermore, the unique stereochemistry can lead to novel receptor interactions and enhanced biological activity.[2] This guide serves as a foundational resource for harnessing the potential of this specific chiral building block.

Molecular Identity and Physicochemical Characteristics

The fundamental identity and properties of this compound are crucial for its effective use in a laboratory setting. These characteristics dictate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-5-phenylpentanoic acid | |

| Synonyms | D-2-Amino-5-phenyl-pentanoic acid, 5-Phenyl-D-norvaline | |

| CAS Number | 36061-08-2 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| Appearance | White solid or powder | |

| Melting Point | 255-257 °C (for racemic mixture) | |

| Storage | Keep in a dark place, sealed in dry, 2-8°C |

Solubility Profile: As a zwitterionic compound, this compound exhibits solubility characteristics typical of amino acids. It is expected to have maximum solubility in aqueous solutions at acidic or basic pH and minimum solubility near its isoelectric point.[3][4] Its solubility is generally low in nonpolar organic solvents but increases in polar protic solvents like methanol and ethanol, particularly with pH adjustment.[5][6] The presence of the phenylalkyl side chain imparts more hydrophobic character compared to smaller amino acids, influencing its solubility in hydroalcoholic mixtures.[3][7]

Spectroscopic and Analytical Characterization

Unambiguous characterization is the bedrock of chemical synthesis. The following data serve as a reference for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While a specific experimental spectrum for the (R)-isomer is not publicly available, the expected chemical shifts can be inferred from the data for the (S)-isomer and related structures.[8][9]

-

¹H NMR (Expected):

-

Aromatic Protons (C₆H₅-): A multiplet between δ 7.1-7.4 ppm.

-

Alpha-Proton (-CH(NH₂)-): A triplet or doublet of doublets around δ 3.7 ppm.

-

Methylene Protons (-CH₂-): Multiple multiplets between δ 1.6-2.7 ppm corresponding to the three methylene groups in the pentanoic acid chain. The protons closer to the phenyl group will be further downfield.

-

-

¹³C NMR (Expected):

-

Carbonyl Carbon (-COOH): A signal in the range of δ 175-185 ppm.

-

Aromatic Carbons (C₆H₅-): Multiple signals between δ 125-145 ppm.

-

Alpha-Carbon (-CH(NH₂)-): A signal around δ 55-60 ppm.

-

Methylene Carbons (-CH₂-): Signals in the aliphatic region between δ 25-40 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support structural assignment. For the racemic mixture, a protonated molecular ion peak is observed.

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 194.12. An experimental value of 194.4 for the (S)-isomer has been reported.[8]

Synthesis and Chiral Purification

Obtaining enantiomerically pure this compound is a critical step for its use in stereospecific applications. The synthesis typically starts with a racemic preparation followed by chiral resolution, or through a direct asymmetric synthesis.

Racemic Synthesis: A Malonic Ester Approach

A common and robust method for preparing the racemic backbone is the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.[10] This method is reliable for producing the racemic compound on a large scale.

Figure 1: Workflow for racemic synthesis.

Experimental Protocol (Racemic Synthesis): [10]

-

Deprotonation: Dissolve diethyl acetamidomalonate in anhydrous ethanol under a nitrogen atmosphere. Add a solution of sodium ethoxide in ethanol and reflux for 30 minutes.

-

Alkylation: To the refluxing mixture, add 1-bromo-3-phenylpropane dropwise. Continue refluxing overnight.

-

Work-up: Cool the reaction to room temperature. Filter to remove the sodium bromide precipitate and concentrate the filtrate under reduced pressure.

-

Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the residue and reflux for 12-16 hours.

-

Isolation: Cool the aqueous solution and wash with diethyl ether to remove non-polar impurities. Adjust the pH of the aqueous phase to the isoelectric point (pH ~7-8) with ammonium hydroxide.

-

Purification: Collect the resulting precipitate by filtration. Recrystallize the crude product from an ethanol-water mixture to yield pure (±)-2-amino-5-phenylpentanoic acid.

Chiral Resolution: Enzymatic Approach

Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers.[11][12][13] This process utilizes an enzyme, such as a lipase, that stereoselectively catalyzes a reaction (e.g., hydrolysis of an ester) on one enantiomer, leaving the other unreacted.

Figure 2: Conceptual workflow for enzymatic resolution.

Self-Validating Protocol (Conceptual):

-

Esterification: First, the racemic amino acid is converted to its methyl or ethyl ester derivative using standard methods (e.g., SOCl₂ in methanol).

-

Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer (pH ~7.5). A lipase (e.g., from Burkholderia sp.) is added. The reaction is stirred at room temperature and monitored by HPLC.[12] The enzyme will selectively hydrolyze the (S)-ester to the (S)-carboxylic acid.

-

Separation: Once ~50% conversion is reached, the reaction is stopped. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester remains in the organic phase, while the (S)-acid salt is in the aqueous phase.

-

Isolation of (R)-isomer: The organic phase is collected and the solvent evaporated. The resulting (R)-ester is then hydrolyzed under basic conditions (e.g., NaOH) to yield the final this compound.

-

Validation: The enantiomeric excess (e.e.) of the final product must be determined using chiral HPLC to validate the success of the resolution.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in several areas of advanced research.

Peptide Synthesis and Peptidomimetics

The primary application is its incorporation into peptide sequences to create more robust and potent therapeutic candidates.[7][14][15]

-

Increased Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by naturally occurring L-specific proteases, leading to a longer duration of action in the body.[1][2]

-

Conformational Control: The phenyl side chain introduces hydrophobicity, which can influence peptide folding and enhance binding to biological targets.[7] The (R)-configuration forces the peptide backbone into unique conformations not accessible with standard L-amino acids, allowing for the exploration of new pharmacological profiles.

-

Neuroscience Research: Derivatives of related amino acids are being explored for their potential neuroprotective effects, contributing to the development of treatments for neurodegenerative diseases.[15]

Chiral Ligands and Asymmetric Catalysis

Enantiomerically pure amino acids can serve as precursors for chiral ligands used in asymmetric catalysis. These ligands are essential for synthesizing other chiral molecules with high stereoselectivity, a critical process in modern pharmaceutical manufacturing.

Development of Enzyme Inhibitors

The unique structure of this compound makes it and its derivatives candidates for the development of enzyme inhibitors. Analogs of 2-amino-5-phenylpentanoic acid have shown potent inhibitory activity against critical enzymes like HIV-1 Protease and Nitric Oxide Synthase (NOS).[16] Designing inhibitors with D-amino acids can lead to highly specific and stable interactions within an enzyme's active site.

Figure 3: Key application areas.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[17]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid dust formation. Do not breathe dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place as recommended (2-8°C).[18]

-

Conclusion

This compound is more than a simple isomer; it is a specialized tool for overcoming common challenges in drug development, particularly in the realm of peptide therapeutics. Its ability to enhance metabolic stability and introduce novel structural motifs makes it an invaluable component in the medicinal chemist's toolbox. A thorough understanding of its properties, combined with robust protocols for its synthesis and purification, empowers researchers to fully leverage its potential in creating the next generation of targeted and effective medicines.

References

- Cava, F., de Pedro, M. A., Lam, H., Davis, B. M., & Waldor, M. K. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 1373. [Link]

- Li, H., et al. (2017). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Molecules, 22(1), 103. [Link]

- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993756, D-2-Amino-5-phenyl-pentanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 296866, 2-Amino-5-phenylpentanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761813, L-2-Amino-5-phenyl-pentanoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of L-2-Amino-5-phenyl-pentanoic Acid.

- Sarkar, A., & Kole, R. K. (2022).

- Singh, S., & Lahiri, S. C. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 26A, 132-135.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Wikipedia. (n.d.). AP5.

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse001166 - 5-Phenylpentanoic Acid.

Sources

- 1. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. bmse001166 5-Phenylpentanoic Acid at BMRB [bmrb.io]

- 10. 2-amino-5-phenylpentanoic acid | 34993-02-7 [chemicalbook.com]

- 11. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 36061-08-2|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to (R)-2-Amino-5-phenylpentanoic Acid

CAS Number: 36061-08-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of a variety of pharmaceutical agents. Its unique structural features, particularly the extended phenylalkyl side chain, make it a valuable component in the design of peptidomimetics and small molecule drugs. This guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and applications in drug discovery, with a focus on providing practical insights for laboratory and developmental work.

Physicochemical and Spectroscopic Properties

This compound, also known as D-5-Phenylnorvaline, is a white to off-white solid. A comprehensive understanding of its physical and spectral characteristics is fundamental for its identification, purity assessment, and use in further synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 36061-08-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [2] |

| Storage | Store at room temperature, keep in a dark and dry place. | [2] |

Spectroscopic Data

While extensive, publicly available experimental spectra for the pure (R)-enantiomer are limited, data for the racemic mixture and related compounds provide valuable reference points.

-

Mass Spectrometry: The mass spectrum of 2-amino-5-phenylpentanoic acid typically shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 194.[3][4] This is a key identifier in LC-MS analysis.

-

¹H-NMR Spectroscopy: The proton NMR spectrum of the L-enantiomer in CD₃OD shows characteristic signals for the phenyl protons, the alpha-hydrogen, and the aliphatic chain protons. A representative spectrum for (S)-2-amino-5-phenylpentanoic acid displays multiplets for the five aromatic protons around δ 7.25-7.42 ppm, a triplet for the alpha-proton at approximately δ 3.71 ppm, a triplet for the methylene group adjacent to the phenyl ring around δ 2.69 ppm, and multiplets for the remaining methylene groups around δ 1.70-1.85 ppm.[4]

-

¹³C-NMR Spectroscopy: Predicted ¹³C-NMR data for related structures such as (±)-2-Methylpentanoic acid and experimental data for 5-phenylpentanoic acid can serve as a guide for interpreting the spectrum of this compound.[5][6] Key resonances would be expected for the carboxyl carbon, the aromatic carbons, the alpha-carbon, and the aliphatic carbons of the side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the amino and carboxylic acid functional groups, including N-H stretching, O-H stretching, and C=O stretching vibrations.[7]

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its application in pharmaceuticals. Both classical chemical synthesis and modern biocatalytic methods are employed.

Chemical Synthesis

A common approach to synthesizing the racemic mixture of 2-amino-5-phenylpentanoic acid involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.[3]

Diagram 1: General Chemical Synthesis Workflow

Caption: General workflow for the chemical synthesis of racemic 2-amino-5-phenylpentanoic acid.

Step-by-Step Protocol for Racemic Synthesis: [3]

-

Alkylation: Dissolve diethyl acetamidomalonate in anhydrous ethanol under a nitrogen atmosphere. Add this solution to a freshly prepared solution of sodium ethoxide in ethanol. Reflux the mixture for 30 minutes. To this, add 1-bromo-3-phenylpropane and continue to reflux overnight.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitate. Remove the solvent under reduced pressure.

-

Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the residue and reflux for 14 hours. After cooling, wash the aqueous phase with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting materials. Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide to precipitate the product.

-

Purification: Collect the crude product by filtration, air dry, and recrystallize from an ethanol-water mixture to yield pure racemic 2-amino-5-phenylpentanoic acid.

Chiral Resolution: The resolution of the racemic mixture into its constituent enantiomers is a critical step. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution.[8]

Biocatalytic Synthesis

Enzymatic methods offer a highly stereoselective and environmentally friendly alternative for the synthesis of enantiomerically pure amino acids. Transaminases are particularly effective for this purpose.

Diagram 2: Biocatalytic Synthesis Workflow

Caption: General workflow for the biocatalytic synthesis of this compound using a transaminase.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is paramount for its use in drug development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose.[9][10][11][12]

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition | Reference(s) |

| Column | Polysaccharide-based CSP (e.g., Chiralpak®) or Macrocyclic glycopeptide-based CSP (e.g., Chirobiotic™ T) | [9] |

| Mobile Phase | Normal Phase: Hexane/Isopropanol with acidic modifier (e.g., 0.1% TFA) Reversed Phase: Acetonitrile/Water with acidic modifier (e.g., 0.1% Formic Acid) | [9] |

| Flow Rate | 1.0 mL/min | [10][11] |

| Detection | UV at 220 nm or 254 nm | [11] |

| Column Temperature | 35 °C | [11] |

Detailed Protocol for Chiral HPLC Analysis: [9][11]

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are a good starting point for normal-phase chromatography, while macrocyclic glycopeptide-based columns are effective for reversed-phase separations of underivatized amino acids.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents (e.g., hexane and isopropanol for normal phase, or acetonitrile and water for reversed phase) in the desired ratio. Add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to improve peak shape.

-

Sample Preparation: Dissolve the sample of 2-amino-5-phenylpentanoic acid in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 5-20 µL) of a racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to calculate the resolution factor.

-

Inject the synthesized sample under the same conditions to determine its enantiomeric purity.

-

Applications in Drug Development

This compound and its enantiomer are valuable intermediates in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[13]

ACE Inhibitors

ACE inhibitors are a class of medications used to treat high blood pressure and heart failure.[14][15][16] The mechanism of action involves the inhibition of the angiotensin-converting enzyme, which is a key component of the renin-angiotensin-aldosterone system (RAAS).[13][15] By inhibiting ACE, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to vasodilation and a decrease in blood pressure.[15] Homophenylalanine derivatives are integral to the structure of several ACE inhibitors, where the phenylalkyl side chain often plays a crucial role in binding to the active site of the enzyme.[13]

Diagram 3: Mechanism of Action of ACE Inhibitors

Caption: Simplified schematic of the Renin-Angiotensin System and the inhibitory action of ACE inhibitors.

Peptide-Drug Conjugates (PDCs)

The incorporation of non-proteinogenic amino acids like this compound into peptides can enhance their therapeutic properties.[17] In the context of peptide-drug conjugates, these modified amino acids can improve proteolytic stability, modulate solubility, and influence the overall conformation of the peptide, which can lead to better targeting and efficacy of the conjugated drug.[18][19][20]

Safety and Handling

This compound, like other non-proteinogenic amino acids, should be handled with appropriate laboratory safety precautions.[21][22][23][24][25]

-

General Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery and development. Its successful application relies on a thorough understanding of its synthesis, analytical characterization, and biological context. This guide has provided a comprehensive overview of these key aspects to support researchers and scientists in their endeavors with this important molecule.

References

- Fmoc-L-homophenylalanine | 132684-59-4 - J&K Scientific LLC. (URL: [Link])

- 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem - NIH. (URL: [Link])

- Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis - PMC. (URL: [Link])

- Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. Heliyon. 2024 Jul 21;10(15):e34890. (URL: [Link])

- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (URL: [Link])

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])

- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel

- Non-proteinogenic amino acids - Wikipedia. (URL: [Link])

- BMRB entry bmse001166 - 5-Phenylpentanoic Acid. (URL: [Link])

- 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580)

- L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem. (URL: [Link])

- (2R)-2-(ethylamino)-5-phenylpentanoic acid | C13H19NO2 | CID 151918023 - PubChem. (URL: [Link])

- Toxicity of Non-protein Amino Acids to Humans and Domestic Animals - ResearchG

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- ACE Inhibitors' Mechanism of Action: Here's Wh

- Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC. (URL: [Link])

- 26.5: Synthesis of Amino Acids - Chemistry LibreTexts. (URL: [Link])

- Chiral HPLC Separ

- Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress - PubMed Central. (URL: [Link])

- Peptide Drug Conjugates and Their Role in Cancer Therapy - MDPI. (URL: [Link])

- Novel mechanism of action of ACE and its inhibitors. - Semantic Scholar. (URL: [Link])

- Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - Frontiers. (URL: [Link])

- Recent Advances in Augmenting the Therapeutic Efficacy of Peptide-Drug Conjug

- Practical Method for Preparation of (S)

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

- FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchG

Sources

- 1. 36061-08-2|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-amino-5-phenylpentanoic acid | 34993-02-7 [chemicalbook.com]

- 4. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. bmse001166 5-Phenylpentanoic Acid at BMRB [bmrb.io]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. goodrx.com [goodrx.com]

- 15. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 17. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. carlroth.com [carlroth.com]

- 24. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-2-Amino-5-phenylpentanoic Acid

This guide provides a comprehensive technical overview of (R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its fundamental properties, synthesis, analytical characterization, and its burgeoning applications as a key building block in medicinal chemistry.

Core Molecular Attributes

This compound, a chiral molecule, possesses a unique structural framework that makes it a valuable synthon in the design of novel therapeutics. Its identity is defined by the following key identifiers:

| Identifier | Value | Reference |

| Molecular Weight | 193.24 g/mol | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| CAS Number | 36061-08-2 | [1] |

| IUPAC Name | (2R)-2-amino-5-phenylpentanoic acid | [1] |

Physicochemical Characteristics

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | White solid or powder | [2] |

| Melting Point | 255-257 °C (for the racemic mixture) | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

| Purity | Typically available at ≥97% | [2][4] |

It is important to note that the provided melting point is for the racemic mixture of 2-amino-5-phenylpentanoic acid. The melting point of the pure (R)-enantiomer may vary.

Synthesis of this compound: An Enantioselective Approach

The stereospecific synthesis of this compound is paramount to ensure its utility in chiral drug design. While various methods for the synthesis of amino acids exist, enantioselective approaches are preferred to avoid the need for chiral resolution of a racemic mixture. One common strategy involves the asymmetric hydrogenation of a suitable precursor. The following protocol is based on established methodologies for the synthesis of chiral amino acids.[5]

Conceptual Workflow for Asymmetric Hydrogenation

The synthesis commences with a prochiral precursor, which is then hydrogenated in the presence of a chiral catalyst to induce the formation of the desired (R)-enantiomer.

Caption: Asymmetric hydrogenation workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the key steps for the asymmetric hydrogenation of a suitable prochiral precursor.

Materials:

-

Prochiral precursor (e.g., (Z)-2-acetamido-5-phenylpent-2-enoic acid)

-

Chiral Rhodium catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Palladium on carbon (Pd/C) for deprotection if necessary

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve the prochiral precursor in degassed methanol.

-

Catalyst Introduction: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral rhodium catalyst to the solution.

-

Hydrogenation: Transfer the reaction vessel to a hydrogenation apparatus. Pressurize the vessel with hydrogen gas to the recommended pressure. Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Remove the catalyst by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude product.

-

Deprotection (if necessary): If an N-acetyl protecting group is used, it can be removed by acid hydrolysis.

-

Purification: The final product is purified by recrystallization or chromatography to yield enantiomerically pure this compound.

Analytical Characterization: Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its application in pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Principles of Chiral HPLC Separation

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule. This differential interaction leads to different retention times, allowing for their separation and quantification.

Caption: Workflow for chiral HPLC analysis.

Recommended HPLC Method

The following is a starting point for developing a robust chiral HPLC method for the analysis of this compound, based on common practices for separating underivatized amino acids.[6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC® T column, is often effective for the direct separation of amino acid enantiomers.[6]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic modifier (e.g., formic acid). The exact ratio should be optimized for the best resolution.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled, as temperature can affect selectivity.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm.

Procedure:

-

Sample Preparation: Prepare a standard solution of racemic 2-amino-5-phenylpentanoic acid and a solution of the synthesized (R)-enantiomer in the mobile phase.

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample to determine its enantiomeric purity by comparing the peak areas.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of peptidomimetics and other small molecule drugs. Its unique structure, combining a flexible alkyl chain with a rigid phenyl group, allows for the exploration of diverse chemical space.

A Versatile Building Block in Peptide Synthesis

The incorporation of non-proteinogenic amino acids like this compound into peptide sequences can enhance their therapeutic properties. The phenyl group can introduce hydrophobicity, influencing peptide folding and stability.[2] When used in solid-phase peptide synthesis (SPPS), it is typically protected with an Fmoc group on the alpha-amino group (Fmoc-(R)-2-Amino-5-phenylpentanoic acid) to facilitate the stepwise assembly of the peptide chain.[7]

Precursor to Potent Enzyme Inhibitors

Derivatives of 2-amino-5-phenylpentanoic acid have shown significant potential as inhibitors of various enzymes implicated in disease.

-

HIV-1 Protease Inhibitors: Analogs of 2-amino-5-phenylpentanoic acid have been investigated as inhibitors of HIV-1 protease, a key enzyme in the life cycle of the HIV virus. Some derivatives have exhibited potent inhibitory activity with Ki values in the nanomolar range.[2]

-

Matrix Metalloproteinase (MMP) Inhibitors: A derivative of 4-amino-3-hydroxy-5-phenylpentanoic acid, structurally related to the topic compound, has been identified as an inhibitor of MMP12, a protease involved in tissue remodeling and implicated in diseases like cancer.[8]

The development of such inhibitors often involves modifying the core structure of this compound to optimize its binding to the active site of the target enzyme.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. Its unique structural features and the demonstrated biological activity of its derivatives make it a compound of high interest for medicinal chemists. The methodologies for its enantioselective synthesis and analytical characterization are well-established, providing a solid foundation for its application in the design and synthesis of novel therapeutic agents. As the demand for more sophisticated and targeted drugs continues to grow, the importance of versatile chiral building blocks like this compound is set to increase.

References

- Ningbo Inno Pharmchem Co.,Ltd. (2026, January 8). Optimizing Peptide Synthesis: The Role of Fmoc-L-2-Amino-5-Phenyl-Pentanoic Acid. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Properties and Uses of L-2-Amino-5-phenyl-pentanoic Acid. [Link]

- PubChem. (n.d.). D-2-Amino-5-phenyl-pentanoic acid. [Link]

- PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid. [Link]

- PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. [Link]

- National Institutes of Health. (2011, April 18). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Senior Application Scientist's Guide to the Stereoselective Synthesis of (R)-2-Amino-5-phenylpentanoic Acid

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids

(R)-2-Amino-5-phenylpentanoic acid is a non-proteinogenic α-amino acid, a class of molecules of significant interest to researchers in medicinal chemistry and drug development. Unlike their proteinogenic counterparts, these amino acids are not found in the primary genetic code of organisms but serve as crucial building blocks for a variety of biologically active peptides and small molecule therapeutics.[1] The specific stereochemistry at the α-carbon is often paramount to the molecule's biological activity, with one enantiomer potentially exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[2] Consequently, the development of robust and efficient methods for the stereoselective synthesis of molecules like this compound is a critical endeavor in modern pharmaceutical science.

This technical guide provides an in-depth exploration of the core methodologies for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights into the practical application of these techniques.

Core Synthesis Strategies: A Comparative Overview

The synthesis of enantiomerically pure this compound can be broadly categorized into three primary strategies:

-

Asymmetric Synthesis using Chiral Auxiliaries: This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, typically alkylation.

-

Enzymatic Kinetic Resolution: This method utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture, allowing for the isolation of the desired (R)-enantiomer.

-

Chiral Pool Synthesis: This strategy leverages the abundance of naturally occurring chiral molecules as starting materials, transforming them through a series of chemical reactions into the target molecule while preserving the initial stereochemistry.

The following sections will provide a detailed examination of each of these strategies, including their underlying principles, experimental protocols, and a comparative analysis of their advantages and limitations.

Asymmetric Synthesis via Chiral Auxiliaries: The Power of Stereochemical Control

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis.[3] The auxiliary, being enantiomerically pure, creates a diastereomeric intermediate that allows for facial discrimination during bond formation, leading to a preponderance of one stereoisomer. The choice of auxiliary is critical and is often dictated by the specific transformation, the desired stereochemical outcome, and the ease of removal post-reaction.

The Schöllkopf Bis-Lactim Ether Method: A Classic Approach

The Schöllkopf auxiliary, a bis-lactim ether derived from a chiral amino acid like L-valine and glycine, is a powerful tool for the asymmetric synthesis of α-amino acids.[1] The rigidity of the heterocyclic system and the steric bulk of the auxiliary's side chain (e.g., an isopropyl group from valine) effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.[1]

Causality of Experimental Choices:

-

Choice of Auxiliary: The L-valine-derived auxiliary is chosen for its commercial availability and the significant steric hindrance provided by the isopropyl group, which is key to achieving high diastereoselectivity.

-

Deprotonation: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is used to generate the planar enolate without competing nucleophilic attack at the lactim ether.

-

Electrophile: 1-Bromo-3-phenylpropane is the electrophile of choice to introduce the 3-phenylpropyl side chain required for the target molecule.

-

Acidic Hydrolysis: Mild acidic hydrolysis is employed to cleave the bis-lactim ether, releasing the desired (R)-amino acid methyl ester and recovering the chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation using a Schöllkopf Auxiliary

-

Formation of the Bis-Lactim Ether: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cyclo(L-Val-Gly) in dry dichloromethane (DCM). Cool the solution to 0 °C and add trimethyloxonium tetrafluoroborate (Meerwein's salt) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the bis-lactim ether.

-

Deprotonation and Alkylation: Dissolve the bis-lactim ether in dry tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (1.6 M in hexanes) dropwise and stir for 30 minutes. Add a solution of 1-bromo-3-phenylpropane in dry THF dropwise. Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Hydrolysis and Isolation: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then dissolved in 0.25 M HCl and stirred at room temperature for 4-6 hours. The aqueous solution is washed with diethyl ether to remove the chiral auxiliary. The aqueous layer is then neutralized with a suitable base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent or purified by ion-exchange chromatography to yield this compound.

Logical Workflow for Schöllkopf Synthesis

Caption: Workflow for Schöllkopf asymmetric synthesis.

Enzymatic Kinetic Resolution: Harnessing Nature's Selectivity

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture.[4] For the synthesis of this compound, a lipase-catalyzed acylation of the racemic amino acid is a common approach. The lipase will selectively acylate one enantiomer (typically the (S)-enantiomer) at a much faster rate, leaving the unreacted (R)-enantiomer, which can then be isolated.

Causality of Experimental Choices:

-

Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB), are frequently used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.

-

Acyl Donor: An acyl donor like ethyl acetate is chosen as it is inexpensive and the resulting ethyl alcohol by-product is easily removed.

-

Solvent: A non-polar organic solvent such as hexane or toluene is used to solubilize the substrates and facilitate the enzymatic reaction.

-

Reaction Monitoring: The reaction progress is monitored (e.g., by chiral HPLC) to stop the reaction at approximately 50% conversion to maximize both the yield and enantiomeric excess of the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: To a solution of racemic 2-Amino-5-phenylpentanoic acid in a suitable organic solvent (e.g., toluene), add an acyl donor (e.g., ethyl acetate) and the immobilized lipase (e.g., Novozym 435).

-

Enzymatic Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

-

Reaction Quench and Separation: Once approximately 50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused). The filtrate contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer.

-

Isolation of the (R)-Enantiomer: The two components can be separated by exploiting their different chemical properties. For example, an acid-base extraction can be used. The mixture is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The unreacted (R)-amino acid will be deprotonated and move to the aqueous phase, while the acylated (S)-enantiomer will remain in the organic phase. The aqueous phase is then acidified, and the this compound is extracted with an organic solvent.

Workflow for Enzymatic Kinetic Resolution

Caption: General workflow for enzymatic kinetic resolution.

Chiral Pool Synthesis: Building upon Nature's Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a plausible precursor from the chiral pool is (R)-phenylglycine. This approach leverages the existing stereocenter of the starting material, which is then elaborated to the final product.

Causality of Experimental Choices:

-

Starting Material: (R)-phenylglycine is an attractive starting material as it already contains the desired (R)-stereocenter and the phenyl group, albeit at a different position.

-

Protection Strategy: The amino and carboxyl groups of the starting material are protected to prevent unwanted side reactions during the chain extension steps.

-

Chain Elongation: A multi-step sequence is required to add the three-carbon chain. This could involve, for example, reduction of the carboxylic acid to an alcohol, conversion to a leaving group (e.g., a tosylate or halide), and subsequent displacement with a suitable three-carbon nucleophile (e.g., a cuprate).

-

Deprotection: The protecting groups are removed in the final step to yield the target amino acid.

Experimental Protocol: Chiral Pool Synthesis from (R)-Phenylglycine (Conceptual)

-

Protection: Protect the amino group of (R)-phenylglycine with a suitable protecting group (e.g., Boc or Cbz) and the carboxylic acid as a methyl or ethyl ester.

-

Reduction: Reduce the ester to the corresponding primary alcohol using a mild reducing agent like lithium borohydride.

-

Activation of the Alcohol: Convert the alcohol to a good leaving group, for example, by tosylation with tosyl chloride in the presence of a base like pyridine.

-

Chain Extension: React the tosylate with a suitable three-carbon nucleophile, such as the lithium salt of propyne, followed by hydrogenation to form the saturated carbon chain.

-

Deprotection: Remove the protecting groups under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield this compound.

Conceptual Chiral Pool Synthesis Pathway

Caption: A conceptual pathway for chiral pool synthesis.

Quantitative Data Summary and Method Comparison

| Synthesis Method | Key Reagents | Typical Yield | Typical Enantiomeric/Diastereomeric Excess | Key Advantages | Key Disadvantages |

| Schöllkopf Auxiliary | L-Valine derivative, n-BuLi, 1-bromo-3-phenylpropane | 60-80% | >95% de | High stereoselectivity, reliable, well-established. | Multi-step, requires cryogenic temperatures, stoichiometric use of chiral auxiliary. |

| Enzymatic Resolution | Racemic amino acid, Lipase (e.g., CALB), Acyl donor | <50% (for the desired enantiomer) | >99% ee | High enantioselectivity, mild reaction conditions, reusable catalyst. | Theoretical maximum yield of 50%, requires separation of enantiomers. |

| Chiral Pool Synthesis | (R)-Phenylglycine, Protecting groups, Reagents for chain elongation | Variable (dependent on the specific route) | >99% ee (retains starting material's chirality) | Starts with an enantiomerically pure material, predictable stereochemistry. | Can be a lengthy multi-step synthesis, availability of the starting material can be a factor. |

Conclusion: Selecting the Optimal Synthesis Strategy

The choice of the most appropriate method for the synthesis of this compound depends on several factors, including the desired scale of the synthesis, the available resources, and the required level of enantiomeric purity.

-

For high stereoselectivity and predictability on a laboratory scale, the Schöllkopf auxiliary method is an excellent choice, albeit with the need for stoichiometric amounts of the chiral auxiliary and cryogenic conditions.

-

For a "greener" and potentially more scalable approach , enzymatic kinetic resolution is highly attractive, especially if an efficient process for recycling the unwanted enantiomer (e.g., through racemization) can be implemented.

-

Chiral pool synthesis is a powerful strategy when a suitable and cost-effective chiral precursor is readily available, offering a direct route to the target molecule with excellent stereocontrol.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the researcher to make an informed decision and successfully synthesize this compound for their specific research and development needs.

References

- Wikipedia. (2023). Chiral auxiliary. [Link]

- Angle, S. R., & Breitenbucher, J. G. (1993). A General Route for the Synthesis of Enantiopure Indolizidine Alkaloids from α-Amino Acids. Total Synthesis of (+)-Monomorine. Tetrahedron Letters, 34(25), 3985–3988.

- Baran, P. S. (2017). Creativity from the Chiral Pool: Amino Acids.

- chemeurope.com. (n.d.). Chiral auxiliary. [Link]

- Davies, S. G., & Nicholson, R. L. (2005). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Organic & Biomolecular Chemistry, 3(19), 3468–3479.

- Forró, E., & Fülöp, F. (2014). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Periodica Polytechnica Chemical Engineering, 58(1), 21-26.

- Belokon, Y. N., Bakhmutov, V. I., Chernoglazova, N. I., Kochetkov, K. A., Vitt, S. V., Garbalinskaya, N. S., & Belikov, V. M. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312.

- Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (Vol. 73, pp. 227-266). Humana Press.

- An, G., & Seidel, D. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.

- ResearchGate. (2005).

- ResearchGate. (n.d.). Amino Acids as a Chiral Pool: Synthesis of (S)- and (R)

- Arkat USA, Inc. (n.d.). (R)-α-Aminoadipic acid: an interesting chiral pool building block. [Link]

- Mei, H., Han, J., Takeda, R., Sakamoto, T., Miwa, T., Minamitsuji, Y., Moriwaki, H., Abe, H., & Soloshonok, V. A. (2018). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Organic Process Research & Development, 22(10), 1336–1342.

- Zhang, W., Wei, Z., Cui, W., & Zhang, X. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Biotechnology for Biofuels, 14(1), 1-13.

- Semantic Scholar. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]

- MDPI. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]

- ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]

- PubMed Central. (2018). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. [Link]

- ScienceDirect. (2018). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. [Link]

Sources

A Technical Guide to the Chiral Synthesis of (R)-2-Amino-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-5-phenylpentanoic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds, including inhibitors of HIV-1 protease and Nitric Oxide Synthase.[1][2] Its stereochemistry is paramount to its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth analysis of the primary strategies for the chiral synthesis of this compound, offering a comparative overview of methodologies, detailed experimental protocols, and insights into the mechanistic underpinnings of these synthetic routes. The content is designed to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of this compound

Non-proteinogenic amino acids (NPAAs) have become indispensable tools in modern drug discovery and development.[3] By incorporating NPAAs into peptide-based drug candidates, it is possible to fundamentally alter their drug-like properties, often leading to enhanced stability, potency, and bioavailability.[3] this compound, a member of this important class of molecules, features a phenylpropyl side chain that imparts unique conformational constraints and hydrophobic interactions within target proteins.[1] The precise spatial arrangement of the amino group, dictated by the (R)-configuration at the α-carbon, is often essential for optimal binding and biological activity. Consequently, the development of efficient and highly stereoselective synthetic methods is of paramount importance.

This guide will explore the three principal avenues for the enantioselective synthesis of this compound:

-

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the chiral center.

-

Chiral Auxiliaries: Utilizing covalently attached chiral molecules to direct the stereochemical outcome of a reaction.[4]

-

Enzymatic Resolution: Leveraging the high stereoselectivity of enzymes to separate a racemic mixture.

Strategic Approaches to Chiral Synthesis

The synthesis of enantiomerically pure α-amino acids can be broadly categorized into methods that create the chiral center asymmetrically and those that resolve a pre-existing racemic mixture. Each approach has its own set of advantages and challenges in terms of efficiency, scalability, and cost.

Asymmetric Catalysis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis has emerged as a powerful and atom-economical strategy for producing chiral molecules.[4] This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the synthesis of α-amino acids, asymmetric hydrogenation is a particularly well-established and robust method.[5][6]

Asymmetric Hydrogenation of Dehydroamino Acid Precursors

The rhodium-catalyzed asymmetric hydrogenation of α-(acylamino)acrylates is a highly reliable method for synthesizing α-amino acids with excellent enantioselectivity.[5][7] This process involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral rhodium-phosphine complex. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

A general workflow for this approach is as follows:

Figure 1: General workflow for asymmetric hydrogenation.

The choice of chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands such as DuPhos and TangPhos have proven to be highly effective in the rhodium-catalyzed hydrogenation of a wide range of dehydroamino acid derivatives, often affording products with enantiomeric excesses (ee) exceeding 99%.[7]

Chiral Auxiliaries: Stoichiometric Stereocontrol

The use of chiral auxiliaries is a classical and highly reliable method for asymmetric synthesis.[4][8] In this approach, a chiral molecule is covalently attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been established, the auxiliary is cleaved to yield the enantioenriched product. Prominent chiral auxiliaries used in amino acid synthesis include Evans oxazolidinones and Schöllkopf bis-lactim ethers.[8]

The general principle involves the alkylation of a glycine enolate equivalent attached to a chiral auxiliary. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thereby creating the new stereocenter with high diastereoselectivity.

Figure 2: Workflow for chiral auxiliary-mediated synthesis.

While this method often provides excellent stereocontrol, it requires stoichiometric amounts of the chiral auxiliary and involves additional protection and deprotection steps, which can lower the overall yield and atom economy compared to catalytic methods.

Enzymatic Resolution: Nature's Catalysts

Enzymatic resolution is a powerful technique that capitalizes on the exquisite stereoselectivity of enzymes to separate enantiomers from a racemic mixture.[9] For the synthesis of chiral amino acids, hydrolases such as lipases and aminoacylases are commonly employed.

A typical approach involves the enzymatic hydrolysis of a racemic N-acylamino acid. The enzyme will selectively hydrolyze one enantiomer of the substrate, leaving the other unreacted. The resulting mixture of the free amino acid and the unreacted N-acylamino acid can then be easily separated.

Dynamic Kinetic Resolution (DKR)

A significant advancement in enzymatic resolution is dynamic kinetic resolution (DKR), which allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomer.[10][11] In DKR, the enzymatic resolution is coupled with an in situ racemization of the unreacted enantiomer.[12] This continuous racemization ensures that the enzyme always has a supply of the preferred substrate, driving the reaction to completion. For amino acid derivatives, enzymes like α-amino-ε-caprolactam racemase can be used in conjunction with a stereoselective amidase.[11][13]

Figure 3: Principle of Dynamic Kinetic Resolution.

In-Depth Protocol: Asymmetric Hydrogenation of Methyl 2-acetamido-5-phenylpent-2-enoate

This section provides a detailed protocol for the synthesis of this compound via asymmetric hydrogenation, a method known for its high efficiency and enantioselectivity.[5][7]

Materials and Reagents:

-

Methyl 2-acetamido-5-phenylpent-2-enoate

-

(1,5-Cyclooctadiene)bis(dimethylphosphino)ethane rhodium(I) tetrafluoroborate ([Rh(cod)(dppe)]BF₄)

-

(R,R)-Me-DuPhos

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

6 M Hydrochloric acid

-

Dowex 50WX8 ion-exchange resin

Experimental Procedure:

Step 1: Catalyst Preparation

-

In a glovebox, dissolve [Rh(cod)(dppe)]BF₄ (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol) in degassed methanol (5 mL) in a Schlenk flask.

-

Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.

Step 2: Asymmetric Hydrogenation

-

In a separate hydrogenation vessel, dissolve methyl 2-acetamido-5-phenylpent-2-enoate (1.0 mmol) in degassed methanol (10 mL).

-

Transfer the catalyst solution to the hydrogenation vessel via cannula.

-

Seal the vessel, and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction progress by TLC or ¹H NMR.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

Step 3: Purification and Deprotection

-

Purify the crude N-acetyl-(R)-2-amino-5-phenylpentanoate by flash column chromatography on silica gel (ethyl acetate/hexanes).

-

Dissolve the purified product in 6 M HCl (10 mL) and heat at reflux for 6 hours.

-

Cool the solution to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in deionized water and apply to a Dowex 50WX8 ion-exchange column.

-

Wash the column with deionized water, then elute the amino acid with 2 M aqueous ammonia.

-

Collect the ninhydrin-positive fractions and concentrate under reduced pressure to yield this compound as a white solid.

Step 4: Determination of Enantiomeric Excess

-

Derivatize a small sample of the final product with a chiral derivatizing agent (e.g., Marfey's reagent).

-

Analyze the diastereomeric derivatives by reverse-phase HPLC to determine the enantiomeric excess.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy depends on various factors, including the desired scale of production, cost considerations, and available equipment. The following table provides a comparative overview of the discussed methods.

| Method | Advantages | Disadvantages | Typical ee |

| Asymmetric Hydrogenation | High enantioselectivity, high turnover numbers, atom-economical.[7] | Requires specialized high-pressure equipment, cost of chiral ligands and precious metal catalysts. | >95% |

| Chiral Auxiliaries | High diastereoselectivity, predictable stereochemical outcome, well-established methodology.[8] | Stoichiometric use of the auxiliary, additional protection/deprotection steps, lower atom economy. | >98% (de) |

| Enzymatic Resolution (DKR) | Very high enantioselectivity, mild reaction conditions, environmentally friendly.[9][10] | Substrate-specific enzymes may be required, potential for enzyme inhibition, requires racemization catalyst for DKR. | >99% |

Future Perspectives

The field of asymmetric synthesis is continuously evolving, with ongoing research focused on the development of more efficient, sustainable, and cost-effective methods. For the synthesis of this compound and other chiral amino acids, several areas hold promise for future advancements:

-

Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based catalysts, often with lower toxicity and cost.

-

Biocatalysis: The discovery and engineering of novel enzymes with broader substrate scopes and enhanced stability will further expand the utility of enzymatic methods.

-

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and process control for catalytic reactions, including asymmetric hydrogenations.

Conclusion

The chiral synthesis of this compound can be successfully achieved through several distinct strategies, each with its own merits and drawbacks. Asymmetric hydrogenation stands out as a highly efficient and scalable method for large-scale production, while chiral auxiliary-based approaches offer excellent stereocontrol for smaller-scale syntheses. Enzymatic dynamic kinetic resolution represents a green and highly enantioselective alternative. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program. A thorough understanding of the principles and practical considerations outlined in this guide will enable scientists to make informed decisions and successfully synthesize this valuable chiral building block for the advancement of pharmaceutical research.

References

- BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline.

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.).

- Fan, Q. A., Deng, G. J., Lin, C. C., & Chan, A. S. C. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(25), 4471–4474. [Link]

- Parvulescu, D., & Galarneau, A. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Catalysis Science & Technology, 3(11), 2790. [Link]

- Chiral Amino Acids Synthesis. (n.d.).

- Dunn, T. B. (2002). Asymmetric Hydrogenation and Other Methods for the Synthesis of Unnatural Amino Acids and Derivatives. Current Opinion in Drug Discovery & Development, 5(6), 892–905.

- Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 67(12), 5601-5605.

- Marqués-López, E., Merino, P., Tejero, T., & Herrera, R. P. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 109(12), 6217–6280. [Link]

- Dömling, A. (2002). Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids. Organic Letters, 4(22), 3823–3826. [Link]

- Mazuela, J., & Pàmies, O. (2021).

- Dynamic kinetic enzymatic resolutions of synthetic substrates to form.... (n.d.). ResearchGate.

- Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. (n.d.). The Journal of Organic Chemistry.

- A chiral relay auxiliary for the synthesis of homochiral α-amino acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Dynamic Kinetic Resolution of Amino Acid Amide Catalyzed by d-Aminopeptidase and α-Amino-ε-caprolactam Racemase. (2016). figshare. [Link]

- Liu, W., & Wang, J. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 850–871. [Link]

- Asymmetric Synthesis of Non-Proteinogenic Amino Acids. (n.d.). Wiley.

- Chiral resolution methods and the integration of a racemization step.... (n.d.). ResearchGate.

- Ahangarzadeh, S., & Ghassemian, M. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 26(12), e3277. [Link]

- Zhang, Z., & Liu, W. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(2), 793–848. [Link]

- BenchChem. (n.d.). Minimizing racemization of "2-Amino-5-phenylpentanoic acid" during synthesis.

- MDPI. (2021). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides.

- Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.

- Wikipedia. (n.d.). Pyroglutamic acid.

- Hu, W., & Wang, J. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7(2), 1104–1108. [Link]

- Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to.... (n.d.). ResearchGate.

- BenchChem. (n.d.). Comparative Bioactivity of 2-Amino-5-phenylpentanoic Acid Analogs: A Guide for Researchers.

- Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

- Chem-Impex. (n.d.). L-2-Amino-5-phenylpentanoic acid.

- PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid.

- Google Patents. (n.d.). Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 11. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analogs of (R)-2-Amino-5-phenylpentanoic Acid: Synthesis, Bioactivity, and Therapeutic Potential

Introduction

(R)-2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural features, including a chiral center, an amino group, a carboxylic acid, and a phenylpentyl side chain, provide a foundation for the design of a diverse array of bioactive molecules.[1][2] This guide offers an in-depth exploration of the structural analogs of this compound, detailing their synthesis, biological activities, and therapeutic applications. We will delve into the causal relationships behind experimental designs and provide validated protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Core Structure and Physicochemical Properties

This compound, also known as D-2-Amino-5-phenyl-pentanoic acid, possesses the molecular formula C11H15NO2 and a molecular weight of approximately 193.24 g/mol .[3][4][5] The core structure consists of a pentanoic acid backbone with an amino group at the α-carbon (C2) in the (R)-configuration and a phenyl group at the terminus of the five-carbon chain.[1][2] This arrangement imparts a degree of hydrophobicity due to the phenyl ring, while the amino and carboxyl groups provide sites for polar interactions and chemical modifications.[1][2]

| Property | Value | Source |

| Molecular Formula | C11H15NO2 | [4] |

| Molecular Weight | 193.24 g/mol | [4] |

| IUPAC Name | (2R)-2-amino-5-phenylpentanoic acid | [4] |

| CAS Number | 36061-08-2 | [6] |

| Physical Form | White solid or powder | [1] |

Strategic Modifications and Classes of Analogs

The structural versatility of this compound allows for systematic modifications to explore and optimize biological activity. These modifications can be broadly categorized into three main classes:

-

Backbone Modifications: Alterations to the amino acid core, including the amino and carboxyl functionalities.

-

Side-Chain Modifications: Changes to the pentyl chain, such as introducing unsaturation, cyclization, or heteroatoms.

-

Phenyl Ring Substitutions: Introduction of various substituents onto the terminal phenyl group to modulate electronic and steric properties.

The following diagram illustrates the key points of potential modification on the this compound scaffold.

Caption: Potential sites for structural modification on the this compound scaffold.

Therapeutic Applications and Structure-Activity Relationships

Analogs of 2-Amino-5-phenylpentanoic acid have shown significant promise as inhibitors of various enzymes, highlighting their therapeutic potential in diverse disease areas.

HIV-1 Protease Inhibition

Mechanism of Action: HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[7] Inhibition of this enzyme prevents the formation of infectious virions.[8] HIV-1 protease is an aspartyl protease, utilizing a pair of aspartic acid residues in the active site to catalyze the hydrolysis of peptide bonds.[4][7] Inhibitors often mimic the transition state of the substrate, binding tightly to the active site and blocking its function.[7]

Caption: The enzymatic conversion of L-arginine to nitric oxide by NOS and its inhibition.

Structure-Activity Relationship (SAR): Analogs of 2-Amino-5-phenylpentanoic acid have been designed to act as substrate analogs for NOS, competing with L-arginine for binding to the active site.

-

Azole-Containing Analogs: The synthesis of S-2-amino-5-azolylpentanoic acids has led to the identification of potent NOS inhibitors. [9]The azole ring, such as imidazole or 1,2,4-triazole, is thought to mimic the guanidinium group of L-arginine.

-

Substitution on the Azole Ring: The nature and position of substituents on the azole ring significantly influence potency and selectivity. For instance, 2-amino-5-(imidazol-1-yl)pentanoic acid was found to be a potent inhibitor of rat iNOS, rat nNOS, and human cNOS. [9] Quantitative Data on NOS Inhibition:

| Analog | Target Isoform | IC50 (µM) | Reference |

| S-2-amino-5-(imidazol-1-yl)pentanoic acid | rat iNOS, rat nNOS, human cNOS | Potent inhibitor | [9] |

| S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid | NOS isoforms | Weakly inhibitory | [9] |

| S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid | NOS isoforms | Weakly inhibitory | [9] |

Experimental Protocols

Synthesis of (S)-2-Amino-5-phenylpentanoic Acid